molecular formula C19H19FN2O4S2 B2586999 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 863512-43-0

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No. B2586999
CAS RN: 863512-43-0
M. Wt: 422.49
InChI Key: IHWWUVRDSMWELG-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of α-haloketones with thioamides . The specific synthesis process can vary depending on the substituents present in the thiazole ring .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

DNA Interaction and Anticancer Activity

Sulfonamide derivatives, including those related to N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide, have been studied for their DNA-binding properties and anticancer activities. Research on mixed-ligand copper(II)-sulfonamide complexes illustrates the significant role of the sulfonamide derivative in DNA binding and cleavage, which contributes to their genotoxicity and anticancer activity. These compounds show potential in inducing cell death primarily through apoptosis in human tumor cells, such as colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).

Enzyme Inhibition for Neurological Studies

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown that compounds related to this compound can act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. This inhibition is significant for studying neurological disorders and potential treatments, as demonstrated by their ability to block enzyme activity in rat and gerbil models (Röver et al., 1997).

Antimicrobial and Antiproliferative Agents

The design and synthesis of derivatives have shown promising antimicrobial and antiproliferative effects. A study involving the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives displayed significant cytotoxic activity against human cell lines, including lung (A-549) and liver carcinoma (HepG2), highlighting the compound's potential as an effective agent in treating various cancers (Abd El-Gilil, 2019).

Photodynamic Therapy for Cancer Treatment

The development of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has illustrated the compound's high singlet oxygen quantum yield. Such features make these derivatives excellent candidates for Type II photosensitizers in photodynamic therapy, a promising treatment for cancer (Pişkin et al., 2020).

Selective Inhibitors for Cancer Therapy

New 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Certain derivatives demonstrated high potency and selectivity as inhibitors of specific CA isoenzymes, which are relevant in the context of anticancer drug development (Gul et al., 2018).

Mechanism of Action

Future Directions

Thiazole compounds continue to be a focus of research due to their diverse biological activities. Future work may involve the design and development of new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-25-17-7-6-13(10-18(17)26-2)19-22-15(12-27-19)8-9-21-28(23,24)16-5-3-4-14(20)11-16/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWWUVRDSMWELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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